molecular formula C17H18FNO3 B2850981 3-fluoro-N-(2-hydroxy-3-phenylpropyl)-4-methoxybenzamide CAS No. 1795296-50-2

3-fluoro-N-(2-hydroxy-3-phenylpropyl)-4-methoxybenzamide

Katalognummer B2850981
CAS-Nummer: 1795296-50-2
Molekulargewicht: 303.333
InChI-Schlüssel: VUNQBMKWIDJNOE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-fluoro-N-(2-hydroxy-3-phenylpropyl)-4-methoxybenzamide, also known as TAK-659, is a small molecule inhibitor that has shown promising results in preclinical studies for the treatment of B-cell malignancies.

Wirkmechanismus

3-fluoro-N-(2-hydroxy-3-phenylpropyl)-4-methoxybenzamide is a selective inhibitor of the Bruton's tyrosine kinase (BTK) pathway, which is a critical signaling pathway for the survival and proliferation of B-cells. 3-fluoro-N-(2-hydroxy-3-phenylpropyl)-4-methoxybenzamide binds to the active site of BTK and inhibits its activity, leading to the inhibition of downstream signaling pathways, such as the PI3K/AKT and NF-κB pathways. This results in the induction of apoptosis in B-cell malignancies.
Biochemical and Physiological Effects:
3-fluoro-N-(2-hydroxy-3-phenylpropyl)-4-methoxybenzamide has been shown to have a potent inhibitory effect on BTK activity in vitro and in vivo. This leads to the inhibition of downstream signaling pathways, resulting in the induction of apoptosis in B-cell malignancies. 3-fluoro-N-(2-hydroxy-3-phenylpropyl)-4-methoxybenzamide has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using 3-fluoro-N-(2-hydroxy-3-phenylpropyl)-4-methoxybenzamide in lab experiments include its potent inhibitory effect on BTK activity, its favorable pharmacokinetic profile, and its ability to induce apoptosis in B-cell malignancies. However, the limitations of using 3-fluoro-N-(2-hydroxy-3-phenylpropyl)-4-methoxybenzamide in lab experiments include its limited solubility in aqueous solutions and its potential for off-target effects.

Zukünftige Richtungen

For 3-fluoro-N-(2-hydroxy-3-phenylpropyl)-4-methoxybenzamide include the development of more potent and selective BTK inhibitors, the investigation of combination therapies with other targeted agents, and the exploration of 3-fluoro-N-(2-hydroxy-3-phenylpropyl)-4-methoxybenzamide in other types of cancer. Additionally, further studies are needed to elucidate the mechanisms of resistance to BTK inhibitors and to identify biomarkers that can predict response to therapy.
Conclusion:
3-fluoro-N-(2-hydroxy-3-phenylpropyl)-4-methoxybenzamide is a promising small molecule inhibitor that has shown potent inhibitory effects on BTK activity and has demonstrated efficacy in preclinical studies for the treatment of B-cell malignancies. Further studies are needed to optimize the use of 3-fluoro-N-(2-hydroxy-3-phenylpropyl)-4-methoxybenzamide in the clinic and to identify biomarkers that can predict response to therapy.

Synthesemethoden

The synthesis of 3-fluoro-N-(2-hydroxy-3-phenylpropyl)-4-methoxybenzamide involves a multistep process that starts with the reaction of 4-methoxybenzoic acid with thionyl chloride to form 4-methoxybenzoyl chloride. This is followed by the reaction of 4-methoxybenzoyl chloride with 3-fluoro-N-(2-hydroxy-3-phenylpropyl) amine to form the intermediate product, 3-fluoro-N-(2-hydroxy-3-phenylpropyl)-4-methoxybenzamide. The final step involves the purification of the product using column chromatography.

Wissenschaftliche Forschungsanwendungen

3-fluoro-N-(2-hydroxy-3-phenylpropyl)-4-methoxybenzamide has been extensively studied in preclinical studies for the treatment of B-cell malignancies, including chronic lymphocytic leukemia, mantle cell lymphoma, and diffuse large B-cell lymphoma. In vitro studies have shown that 3-fluoro-N-(2-hydroxy-3-phenylpropyl)-4-methoxybenzamide inhibits the proliferation of B-cells and induces apoptosis in B-cell malignancies. In vivo studies have demonstrated that 3-fluoro-N-(2-hydroxy-3-phenylpropyl)-4-methoxybenzamide reduces tumor growth and improves survival in mouse models of B-cell malignancies.

Eigenschaften

IUPAC Name

3-fluoro-N-(2-hydroxy-3-phenylpropyl)-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FNO3/c1-22-16-8-7-13(10-15(16)18)17(21)19-11-14(20)9-12-5-3-2-4-6-12/h2-8,10,14,20H,9,11H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUNQBMKWIDJNOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NCC(CC2=CC=CC=C2)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.